阿法西芬那新

描述

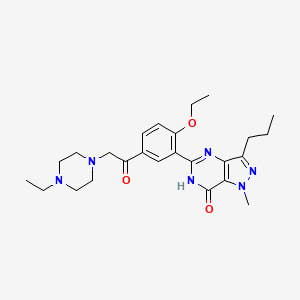

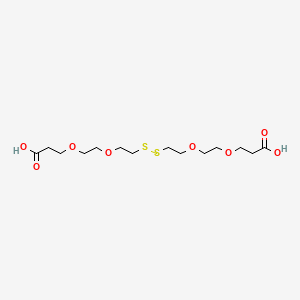

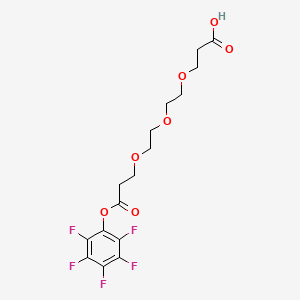

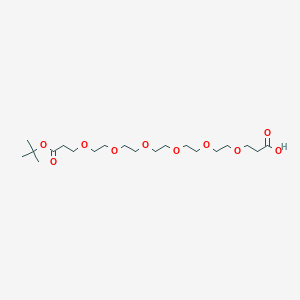

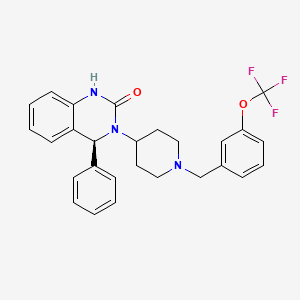

Molecular Structure Analysis

Afacifenacin has a molecular weight of 481.51 and its molecular formula is C27H26F3N3O2 . The structure contains a total of 65 bonds, including 39 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 1 double bond, 18 aromatic bonds, 5 six-membered rings, 1 ten-membered ring, 1 urea (-thio) derivative, 1 tertiary amine (aliphatic), and 1 ether (aromatic) .科学研究应用

阿法西芬那新对毒蕈碱乙酰胆碱受体的作用:阿法西芬那新是一种毒蕈碱乙酰胆碱 (ACh) 受体的拮抗剂,用于治疗膀胱过度活动症。它对 M3 和 M1 受体的亲和力高于 M2 受体。这表明阿法西芬那新强烈拮抗 M3 和 M1 受体,可能调节 ACh 释放并抑制膀胱平滑肌收缩 (Kobayashi 等,2007 年)。

脑毒蕈碱受体占据的无创评估:一项使用正电子发射断层扫描 (PET) 的研究比较了抗毒蕈碱剂如奥昔布宁、达非那新和阿法西芬那新在大鼠脑中的结合情况。结果发现,阿法西芬那新在药理剂量下不会显着结合脑中的毒蕈碱受体,表明中枢神经系统副作用最小 (Yoshida 等,2010 年)。

阿法西芬那新的长期安全性和有效性:阿法西芬那新已被证明对膀胱具有高于其他器官(如唾液腺、结肠、心脏和大脑)的器官选择性。与其他抗毒蕈碱剂相比,它在治疗膀胱过度活动症方面有效,并且安全性更高 (Masumori,2013 年)。

索利那新的生物利用度和功效:索利那新是另一种抗毒蕈碱剂,表现出较高的绝对生物利用度,并且在治疗膀胱过度活动症症状方面有效。它对介导膀胱收缩的 M3 受体具有高亲和力,并且在减少急迫发作方面有效 (Kuipers 等,2004 年)。

抗毒蕈碱剂的比较:已经对阿法西芬那新、索利那新、托特罗定等抗毒蕈碱剂进行了比较,评估了它们的疗效、安全性以及膀胱选择性。阿法西芬那新通常对膀胱的选择性和疗效高于其他组织,表明其作为膀胱过度活动症更具针对性的治疗方法的潜力 (Yamazaki 等,2011 年)。

作用机制

Target of Action

Afacifenacin primarily targets two types of receptors: the Epithelial Sodium Channels (ENaC) and the Muscarinic Acetylcholine Receptors (mAChRs) . These receptors play crucial roles in various physiological processes. ENaC is involved in maintaining fluid and electrolyte balance across epithelia, while mAChRs are involved in numerous functions in the nervous system and other tissues.

Mode of Action

Afacifenacin acts as a non-selective muscarinic receptor antagonist , meaning it blocks the action of acetylcholine, a neurotransmitter, on muscarinic receptors . Additionally, Afacifenacin inhibits the bladder afferent pathway through sodium-channel blockade . This dual action can influence various physiological processes, including muscle contraction and nerve impulse transmission.

Pharmacokinetics

Like other small molecule drugs, afacifenacin’s bioavailability, half-life, and clearance rate would be key factors influencing its pharmacokinetics . These properties can affect how quickly Afacifenacin is absorbed into the bloodstream, how it is distributed in the body, how it is metabolized, and how quickly it is excreted.

Result of Action

The molecular and cellular effects of Afacifenacin’s action are likely related to its antagonistic effect on muscarinic receptors and its sodium-channel blockade. This could lead to changes in cellular signaling, potentially affecting physiological processes like muscle contraction and nerve impulse transmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of drugs like Afacifenacin. Factors such as temperature, pH, and the presence of other substances can affect a drug’s stability and activity . Additionally, individual factors such as a person’s age, sex, health status, and genetic makeup can influence how a drug like Afacifenacin is metabolized and how effective it is.

属性

IUPAC Name |

(4S)-4-phenyl-3-[1-[[3-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]-1,4-dihydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26F3N3O2/c28-27(29,30)35-22-10-6-7-19(17-22)18-32-15-13-21(14-16-32)33-25(20-8-2-1-3-9-20)23-11-4-5-12-24(23)31-26(33)34/h1-12,17,21,25H,13-16,18H2,(H,31,34)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUMFEAYOMCXAQ-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4)CC5=CC(=CC=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2[C@H](C3=CC=CC=C3NC2=O)C4=CC=CC=C4)CC5=CC(=CC=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236616 | |

| Record name | Afacifenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

877606-63-8 | |

| Record name | Afacifenacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877606638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afacifenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFACIFENACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQU62QZ74P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does Afacifenacin work to treat overactive bladder (OAB)?

A1: Afacifenacin is a new-generation antimuscarinic drug being investigated for its potential in treating OAB []. While the provided research article doesn't delve into the specifics of Afacifenacin's mechanism of action, it does mention that antimuscarinics, in general, work by targeting cholinergic receptors. These receptors play a role in bladder muscle contractions. By blocking these receptors, Afacifenacin likely helps to reduce bladder muscle spasms and improve OAB symptoms like urgency and frequency.

A2: The research article classifies Afacifenacin as one of the "new antimuscarinics" []. This suggests that it primarily acts on muscarinic receptors, similar to other established antimuscarinic medications used for OAB. The mention of nicotinic receptors as a "novel therapeutic target" refers to a different research avenue for OAB treatment, exemplified by the drug dexmecamylamine mentioned in the article.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。